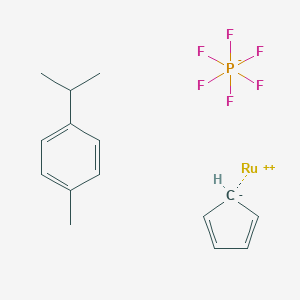

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex with the molecular formula C15H19Ru · PF6 . It is often used as a catalyst in various chemical reactions .

Synthesis Analysis

The synthesis of similar ruthenium complexes has been reported in the literature . For instance, water-soluble ruthenium (II) mononuclear complexes were synthesized from the reaction of the organometallic Lewis acid [CpRu (CO) 2 ]BF 4 with amine ligands at room temperature .

Molecular Structure Analysis

The molecular structure of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is characterized by a ruthenium atom coordinated to a cyclopentadienyl ring and a p-cymene molecule . The exact mass of the compound is 446.017197 g/mol .

Chemical Reactions Analysis

Ruthenium complexes, including Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, have been shown to exhibit high catalytic activity in various chemical reactions . For example, they have been used as homogeneous catalysts in styrene oxidation .

Physical And Chemical Properties Analysis

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a powder with a melting point of 83-84 °C . It has a molecular weight of 445.3 g/mol .

科学的研究の応用

Catalyst in Chemical Reactions

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is often used as a catalyst in various chemical reactions . Its unique structure allows it to facilitate a wide range of reactions, making it a versatile tool in the field of chemistry .

Synthesis of Ruthenocenium Complexes

This compound is used as a reactant for the synthesis of ruthenocenium complexes . These complexes have various applications in the field of organometallic chemistry and catalysis .

Antitumor Agents

Research has shown that p-Cymene complexes of Ruthenium(II), such as Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, can act as antitumor agents . They have been evaluated for their cytotoxic effects against various cancer cell lines .

作用機序

Target of Action

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly colorectal cancer cells . It interacts with these cells and induces changes that lead to cell death .

Mode of Action

The compound interacts with cancer cells by binding to specific sites and inducing changes in the cell’s normal functions . This interaction leads to decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . The exact binding sites and the nature of these interactions are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways in cancer cells. It has been shown to inhibit the MEK/ERK and PI3K/AKT signaling pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to decreased cell growth and increased cell death .

Result of Action

The result of the action of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a decrease in the viability of cancer cells . It achieves this by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . Additionally, it leads to a decrease in cellular clonogenic ability and cell migration, which is associated with the disruption of F-actin cytoskeleton integrity .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran solvent, followed by the addition of p-cymene and hexafluorophosphate.", "Starting Materials": [ "Ruthenium trichloride", "Cyclopentadienyl sodium", "Tetrahydrofuran", "P-cymene", "Hexafluorophosphate" ], "Reaction": [ "Dissolve ruthenium trichloride in tetrahydrofuran", "Add cyclopentadienyl sodium to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter off any solids", "Add p-cymene to the filtrate", "Add hexafluorophosphate to the solution", "Stir the mixture for several hours", "Filter off any solids and wash with diethyl ether", "Dry the product under vacuum" ] } | |

CAS番号 |

147831-75-2 |

製品名 |

Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, min. 98 |

分子式 |

C15H19F6PRu |

分子量 |

445.3 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |

InChI |

InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;2*-1;+2 |

InChIキー |

XNXXUUTVNMJHCD-UHFFFAOYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

正規SMILES |

CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)